An In-depth Technical Guide to the Physicochemical Properties of 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial and anticancer effects.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of a specific derivative, 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide. While experimental data for this exact molecule is not extensively available in public literature, this guide synthesizes information from closely related analogs, particularly 2-(4-bromophenyl)quinoline-4-carbohydrazide, to provide a robust predictive profile.[3] We will delve into its synthesis, spectral characteristics, and key physicochemical parameters relevant to drug discovery and development. This document is intended to serve as a foundational resource for researchers investigating this and similar quinoline-4-carbohydrazide derivatives.
Introduction: The Significance of the Quinoline Moiety
Quinoline and its derivatives represent a critical class of heterocyclic compounds in the realm of drug discovery.[4] Their versatile pharmacological profile has led to their investigation and application in treating a wide array of diseases.[1] The fusion of a benzene ring and a pyridine ring bestows upon the quinoline nucleus a unique electronic configuration and a rigid, planar structure that can effectively interact with various biological targets. The derivatization of the quinoline core, particularly at the 2 and 4 positions, has been a fruitful strategy for modulating biological activity and optimizing pharmacokinetic properties. The introduction of a carbohydrazide moiety at the 4-position is of particular interest as it provides a versatile handle for further chemical modification and can participate in hydrogen bonding interactions with biological macromolecules.
Molecular Structure and Basic Properties
The fundamental characteristics of 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide are summarized below. These are based on its chemical structure and data from vendors of the isomeric compound, 2-(3-isopropoxyphenyl)quinoline-4-carbohydrazide.[4][5][6]
| Property | Value | Source |
| Molecular Formula | C19H19N3O2 | [4][6] |
| Molecular Weight | 321.38 g/mol | [4][6] |
| IUPAC Name | 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide | N/A |
| CAS Number | Not available for the 4-isopropoxy isomer. (524733-45-7 for the 3-isopropoxy isomer) | [4][5][6] |
Synthesis and Purification
The synthesis of 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide can be logically approached through a multi-step sequence, analogous to the well-documented synthesis of similar 2-aryl-quinoline-4-carbohydrazides.[1][3] The general synthetic strategy involves the Pfitzinger reaction, followed by esterification and subsequent hydrazinolysis.
Synthetic Workflow
Caption: Proposed synthetic workflow for 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide.
Experimental Protocol: A Predictive Approach
The following protocol is adapted from the synthesis of 2-(4-bromophenyl)quinoline-4-carbohydrazide and is expected to be highly applicable for the synthesis of the target compound.[3]
Step 1: Synthesis of 2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid
-
To a solution of isatin (1 equivalent) and 4-isopropoxyacetophenone (1 equivalent) in ethanol, add a solution of potassium hydroxide (3 equivalents) in water.
-
Reflux the mixture for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Acidify the mixture with glacial acetic acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure carboxylic acid.
Step 2: Synthesis of Ethyl 2-(4-isopropoxyphenyl)quinoline-4-carboxylate
-
Suspend the 2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 8-12 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ethyl ester.
Step 3: Synthesis of 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide
-
Dissolve the ethyl 2-(4-isopropoxyphenyl)quinoline-4-carboxylate in ethanol.
-
Add an excess of hydrazine hydrate (5-10 equivalents).
-
Reflux the mixture for 6-10 hours.
-
Cool the reaction mixture to room temperature. The product should precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry to obtain the final product, 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide.
Spectroscopic and Physicochemical Characterization
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale/Comparable Data |
| Melting Point | Likely in the range of 200-250 °C | Derivatives like (Z)-N-(3-(2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazinyl)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide have melting points in the 235-237 °C range.[1] |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF. | Quinoline-3-carbohydrazide derivatives show solubility in DMSO and DMF.[7] The parent compound, quinoline, is slightly soluble in cold water but readily soluble in hot water and most organic solvents.[4] |
| pKa | The quinoline nitrogen is weakly basic. The hydrazide moiety has both acidic and basic character. | The pKa is a measure of how easily an acid gives up a proton. For quinoline derivatives, the nitrogen atom's basicity is a key factor.[8] |
| LogP | Expected to be moderately lipophilic (LogP > 2). | The isopropoxy and phenyl groups contribute to lipophilicity. A balanced LogP is often desirable for good cell membrane permeability in drug candidates.[8] |
Predicted Spectroscopic Data
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. The expected spectral features are outlined below, based on data from similar quinoline-4-carbohydrazide derivatives.[1][3]
4.2.1. Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretching (hydrazide) | 3200-3400 (two bands) |
| C-H stretching (aromatic) | 3000-3100 |
| C-H stretching (aliphatic) | 2850-3000 |
| C=O stretching (amide I) | 1640-1680 |
| N-H bending (amide II) | 1510-1550 |
| C=N and C=C stretching (quinoline) | 1500-1620 |
| C-O stretching (isopropoxy) | 1200-1300 |
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (in DMSO-d₆):
-
Aromatic protons (quinoline and phenyl rings): Multiple signals in the δ 7.0-9.0 ppm range. The specific coupling patterns will depend on the substitution.
-
-NH- proton (hydrazide): A broad singlet in the δ 9.0-11.0 ppm range.
-
-NH₂ protons (hydrazide): A broad singlet in the δ 4.0-5.0 ppm range.
-
-CH- proton (isopropoxy): A septet around δ 4.6-4.8 ppm.
-
-CH₃ protons (isopropoxy): A doublet around δ 1.3-1.4 ppm.
-
-
¹³C NMR (in DMSO-d₆):
-
Carbonyl carbon (hydrazide): A signal in the δ 160-170 ppm range.
-
Aromatic carbons: Multiple signals in the δ 110-160 ppm range.
-
-CH- carbon (isopropoxy): A signal around δ 70 ppm.
-
-CH₃ carbons (isopropoxy): A signal around δ 22 ppm.
-
4.2.3. Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z 321. Key fragmentation patterns for quinoline derivatives often involve the loss of the side chains and fragmentation of the quinoline ring system.[9]
Crystal Structure Analysis
A single-crystal X-ray diffraction study would provide definitive proof of the molecular structure. While no crystal structure for 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide has been reported, studies on similar quinoline derivatives reveal important structural features.[10][11]
-
Planarity: The quinoline ring system is largely planar.
-
Dihedral Angle: The phenyl ring at the 2-position is typically twisted out of the plane of the quinoline ring. For instance, in 2-(4-methylphenyl)quinoline-4-carboxylic acid, the dihedral angle between the toluene ring and the quinoline mean plane is 25.29°.[10] A similar non-planar arrangement is expected for the isopropoxyphenyl substituent.
-
Hydrogen Bonding: The carbohydrazide moiety is capable of forming intermolecular hydrogen bonds, which would play a significant role in the crystal packing.
The workflow for determining the crystal structure is as follows:
Caption: Experimental workflow for crystal structure determination.
Potential Biological Activities and Future Directions
Derivatives of quinoline-4-carbohydrazide have been reported to exhibit a range of biological activities, including:
-
Antimicrobial Activity: Some derivatives have shown moderate to good activity against Gram-positive bacteria, such as S. aureus.[3] The mechanism of action is often attributed to the inhibition of DNA gyrase.[3]
-
Anticancer Activity: Novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have demonstrated significant antiproliferative action against breast carcinoma cells (MCF-7), potentially by targeting EGFR kinase.[1][7]
-
Antioxidant Activity: The quinoline scaffold has been explored for the development of antioxidant agents.[12]
The isopropoxy group in 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide may enhance its lipophilicity, potentially improving cell membrane permeability and oral bioavailability. Further research is warranted to synthesize this compound, confirm its physicochemical properties through rigorous experimentation, and evaluate its biological activity against various targets.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of the physicochemical properties of 2-(4-isopropoxyphenyl)quinoline-4-carbohydrazide. By drawing upon data from closely related analogs, we have outlined its likely synthesis, spectral characteristics, and other key properties relevant to its potential as a lead compound in drug discovery. The information presented herein serves as a valuable starting point for researchers interested in exploring the therapeutic potential of this and similar quinoline derivatives.
References
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